Chromatographic Co-Elution and Baseline Separation Performance of Donepezil-d5 in Human Plasma Bioequivalence Studies
In a validated ultrafast LC-MS/MS method supporting a bioequivalence study of Donepezil hydrochloride formulations, Donepezil-d5 was employed as the deuterium-labeled internal standard and demonstrated identical chromatographic retention time to unlabeled Donepezil under gradient elution conditions using a high-resolution monolithic column [1]. Baseline separation between Donepezil and multiple interfering plasma peaks was accomplished within 1.5 minutes, with the d5-labeled IS providing a positive correlation coefficient (r) >0.995 when comparing donepezil concentrations measured by the proposed method versus an alternative validated LC-MS/MS method [1].
| Evidence Dimension | Method-to-method correlation of plasma concentration measurements |
|---|---|
| Target Compound Data | r > 0.995 (correlation between proposed method using Donepezil-d5 IS and alternative validated LC-MS/MS method) |
| Comparator Or Baseline | Alternative validated LC-MS/MS method (non-deuterated analog used as IS or structural analog IS) |
| Quantified Difference | Correlation coefficient >0.995; intra-day and inter-day accuracy and precision within 15% |
| Conditions | Human plasma samples; 10 mg oral dose of Donepezil hydrochloride; protein precipitation extraction; LC-MS/MS with MRM; linear dynamic range 0.2–50 ng/mL |
Why This Matters
This high correlation coefficient validates that Donepezil-d5 provides accurate and reproducible quantification in complex biological matrices, which is essential for regulatory-compliant bioequivalence studies supporting ANDA submissions.
- [1] Huang YW, Ding L, Chen YM, Lin WC, Lin F, Hsieh Y. Ultrafast liquid chromatography-tandem mass spectrometry determination of donepezil in human plasma: application to a bioequivalence study. Transl Clin Pharmacol. 2022;30(1):37-48. doi:10.12793/tcp.2022.30.e1 View Source
